molecular formula C12H7F2IO B8179144 2,4-Difluoro-1-(4-iodophenoxy)-benzene

2,4-Difluoro-1-(4-iodophenoxy)-benzene

Cat. No.: B8179144
M. Wt: 332.08 g/mol
InChI Key: CAFFKFQNIHVCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluoro- and Iodo-Substituted Aromatic Compounds in Contemporary Chemical Research

The incorporation of fluorine and iodine into aromatic systems imparts distinct and highly desirable properties, making them staples in contemporary chemical research.

Fluorine, being the most electronegative element, significantly alters the electronic properties of the aromatic ring. numberanalytics.com This substitution can enhance metabolic stability, lipophilicity, and binding affinity of molecules, which are critical parameters in drug design. numberanalytics.comtandfonline.com The introduction of fluorine can lead to improved efficacy and safety in pharmaceuticals, such as in antibiotics and anticancer agents. numberanalytics.com Furthermore, the stability of the carbon-fluorine bond contributes to the high thermal stability and chemical resistance of fluorinated polymers and other advanced materials. researchgate.netacs.org

Iodo-substituted aromatic compounds, or iodoarenes, are highly valued as versatile synthetic intermediates. nih.gov The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodo group an excellent leaving group in various reactions. This reactivity is particularly exploited in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental for constructing complex molecular architectures. nih.govwikipedia.org The direct iodination of aromatic rings can be achieved through several methods, often employing an oxidizing agent to generate a more potent electrophilic iodine species. libretexts.orgmanac-inc.co.jp

Overview of Aryl Ether Motifs in Synthetic Chemistry

The aryl ether linkage is a common structural motif found in numerous natural products and synthetic compounds with significant biological activity. Consequently, the formation of the aryl C-O bond is a crucial transformation in organic synthesis. organic-chemistry.org

Historically, the Ullmann condensation has been a primary method for synthesizing diaryl ethers. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol, often requiring high temperatures and polar solvents. wikipedia.orgorganic-chemistry.org

More recently, palladium-catalyzed methods, often referred to as Buchwald-Hartwig ether synthesis, have emerged as powerful alternatives. organic-chemistry.org These reactions generally proceed under milder conditions and exhibit broader substrate scope and functional group tolerance. wikipedia.org These modern cross-coupling reactions have significantly advanced the synthesis of complex aryl ethers. organic-chemistry.orgorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is critical for achieving high efficiency and selectivity in these transformations. organic-chemistry.org

Specific Focus on 2,4-Difluoro-1-(4-iodophenoxy)-benzene within Advanced Organic Chemistry

This compound is a diaryl ether that embodies the characteristics of the functional groups discussed. Its structure, featuring a difluorinated phenyl ring linked via an ether oxygen to an iodinated phenyl ring, makes it a bifunctional building block of considerable interest in advanced organic synthesis.

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig ether synthesis. wikipedia.orgwikipedia.org These methods would involve the reaction between a derivative of 2,4-difluorophenol (B48109) and a 4-iodoaryl halide, or conversely, a 4-iodophenol (B32979) and a 2,4-difluoroaryl halide. The unique halogenated structure enhances its reactivity, making it a valuable precursor for more complex molecules. chemimpex.com

The compound serves as a versatile platform for further chemical modification. The iodine atom on one aromatic ring provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents (e.g., aryl, alkyl, amine groups). nih.govnih.gov Simultaneously, the difluorinated phenyl moiety can be a key component of a larger target structure, potentially influencing the molecule's conformational properties and biological activity. This dual functionality makes this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. chemimpex.com

Chemical Properties and Identifiers

The following tables provide key data for this compound and its precursor, 2,4-Difluoro-1-iodobenzene.

Table 1: Properties of this compound

Property Value Source(s)
CAS Number 851199-61-6 fluorochem.co.uk
Molecular Formula C₁₂H₇F₂IO

| Purity | 98% | fluorochem.co.uk |

Table 2: Properties of 2,4-Difluoro-1-iodobenzene

Property Value Source(s)
CAS Number 2265-93-2 chemimpex.comsigmaaldrich.com
Molecular Formula C₆H₃F₂I chemimpex.comsigmaaldrich.comfishersci.com
Molecular Weight 239.99 g/mol chemimpex.comfishersci.com
Appearance Colorless to yellow clear liquid chemimpex.comthermofisher.com
Boiling Point 175-176 °C chemimpex.comfishersci.com
Refractive Index ~1.558 @ 20°C fishersci.comthermofisher.com

| Purity | ≥98% | chemimpex.comsigmaaldrich.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-1-(4-iodophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2IO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFFKFQNIHVCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Difluoro 1 4 Iodophenoxy Benzene and Analogous Structures

Strategies for Carbon-Oxygen Bond Formation in Aryl Ethers

Classical Ether Synthesis Approaches

Historically, the synthesis of diaryl ethers was dominated by the Ullmann condensation. This reaction involves the copper-promoted coupling of an aryl halide with a phenol. wikipedia.orgmdpi.com In the context of synthesizing 2,4-Difluoro-1-(4-iodophenoxy)-benzene, this could involve the reaction of 4-iodophenol (B32979) with 1-bromo-2,4-difluorobenzene.

Key features of the classical Ullmann condensation include:

High Temperatures: The reaction often requires temperatures exceeding 200°C. wikipedia.orgacs.org

Stoichiometric Copper: Traditionally, stoichiometric amounts of copper powder or copper salts were necessary. wikipedia.org

Polar Solvents: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically used. wikipedia.org

The mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org While foundational, the harsh conditions of the classical Ullmann reaction limit its applicability with sensitive functional groups.

Modern Catalytic Methods for Aryl Etherification

To overcome the limitations of classical methods, modern catalytic approaches have been developed, offering milder reaction conditions and broader substrate compatibility. These are predominantly transition-metal-catalyzed cross-coupling reactions. researchgate.net

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination, initially developed for C-N bond formation, has been successfully adapted for the synthesis of aryl ethers. rsc.orgorganic-chemistry.orgwikipedia.org This palladium-catalyzed reaction couples aryl halides or triflates with alcohols or phenols. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the phenol and subsequent reductive elimination to form the diaryl ether and regenerate the catalyst. wikipedia.org The choice of phosphine ligands is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. organic-chemistry.org

Copper-Catalyzed Chan-Lam C-O Coupling: A significant advancement in C-O bond formation is the Chan-Lam coupling, which utilizes arylboronic acids as the arylating agent instead of aryl halides. rsc.org This copper-catalyzed reaction is often performed under milder conditions, sometimes even at room temperature, and is tolerant of a wide array of functional groups. organic-chemistry.org The reaction between an arylboronic acid and a phenol is promoted by a copper(II) salt, such as Cu(OAc)2. organic-chemistry.org

Modern Ullmann-type reactions have also evolved significantly. The use of soluble copper catalysts with specific ligands, such as N,N-dimethylglycine or various diamines, allows the reaction to proceed at much lower temperatures (e.g., 90-110°C) and with catalytic amounts of copper. organic-chemistry.orgorganic-chemistry.orgarkat-usa.org

Table 1: Comparison of Aryl Ether Synthesis Methods

Method Typical Catalyst Arylating Agent Key Advantages Key Disadvantages
Classical Ullmann Stoichiometric Cu Aryl Halide Cost-effective Harsh conditions, limited scope
Buchwald-Hartwig Pd complex with phosphine ligands Aryl Halide/Triflate Mild conditions, broad scope Cost of Pd, ligand sensitivity
Chan-Lam Coupling Cu(II) salts (e.g., Cu(OAc)2) Arylboronic Acid Very mild conditions, high tolerance Availability of boronic acids
Modern Ullmann Catalytic Cu(I) with ligands Aryl Halide Milder than classical, cost-effective May still require elevated temperatures

Approaches for Introducing Halogen Substituents (Fluorine and Iodine) on Aromatic Rings

The specific placement of fluorine and iodine atoms is essential for the identity and properties of this compound. The synthesis can be designed in two ways: either by starting with pre-halogenated precursors or by introducing the halogens at a later stage.

Electrophilic Halogenation Techniques

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto an aromatic ring.

Fluorination: Direct fluorination with F2 gas is highly reactive and difficult to control. Therefore, electrophilic fluorinating reagents, often called "F+" sources, are used. Reagents like Selectfluor® (F-TEDA-BF4) are widely employed for their relative safety and effectiveness in fluorinating electron-rich aromatic compounds.

Iodination: Electrophilic iodination is typically carried out using molecular iodine (I2) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate the electrophilic iodine species. Other common iodinating agents include N-iodosuccinimide (NIS) and iodine monochloride (ICl).

Nucleophilic Aromatic Substitution in Fluoroaromatics

The synthesis of this compound is often achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the oxygen atom of 4-iodophenol acts as a nucleophile, attacking the carbon atom of an activated aryl fluoride and displacing a fluoride ion.

The presence of two fluorine atoms on one of the benzene rings is crucial. Fluorine is highly electronegative, and when positioned ortho and para to the leaving group (the other fluorine atom), it strongly activates the ring towards nucleophilic attack. Therefore, a plausible synthetic route involves the reaction of 4-iodophenol with 1,2,4-trifluorobenzene or 1,3-difluorobenzene under basic conditions. The reaction between a phenol and an electron-deficient aryl halide can sometimes proceed without a metal catalyst, especially with microwave assistance. organic-chemistry.org

Direct and Indirect Iodination Methods

The iodine atom can be introduced onto the phenol ring either before or after the etherification step.

Direct Iodination of Phenols: Phenols are activated aromatic rings and can be directly iodinated using reagents like NIS or I2 with a mild base. The hydroxyl group directs the incoming iodine electrophile primarily to the ortho and para positions. To obtain 4-iodophenol, careful control of reaction conditions is necessary to favor para-substitution and avoid over-iodination.

Indirect Iodination via Sandmeyer Reaction: A versatile indirect method for introducing iodine is the Sandmeyer reaction. This process involves a three-step sequence:

Nitration: The aromatic ring is first nitrated (e.g., p-nitrophenol).

Reduction: The nitro group is reduced to an amino group (e.g., p-aminophenol).

Diazotization and Iodide Displacement: The amino group is converted to a diazonium salt using nitrous acid (HONO), which is then displaced by an iodide ion (from KI) to yield the iodo-substituted aromatic ring. This method provides excellent regiocontrol.

Table 2: Summary of Halogenation Strategies

Halogen Method Reagents Position Control Comments
Fluorine Electrophilic Fluorination Selectfluor® Directed by existing substituents Useful for adding F to activated rings.
Fluorine Nucleophilic Substitution (SNAr) Fluorinated Aryl Halide Pre-determined by starting material A key C-O bond-forming step often uses a fluoroaromatic as the electrophile.
Iodine Electrophilic Iodination I2/oxidant, NIS Directed by activating groups (e.g., -OH) Common for direct iodination of phenols.
Iodine Sandmeyer Reaction 1. HNO3 2. Reductant 3. NaNO2/HCl, KI Excellent, determined by initial nitro/amino group position Multi-step but highly reliable for specific isomer synthesis.

Precursor Synthesis and Transformations Leading to the Difluoro-Iodophenoxy Core

Synthesis of 2,4-Difluoro-1-iodobenzene and Related Intermediates

2,4-Difluoro-1-iodobenzene is a key intermediate in the synthesis of various complex organic molecules. chemimpex.comalfachemic.com It is a derivative of 1,3-difluorobenzene and can be synthesized from 2,4-difluoroaniline. The synthesis of related triheterohalogenated anilines and benzenes, which can serve as versatile building blocks for polyfunctionalized compounds, has also been explored. For instance, the iodination of 3,5-difluoroaniline can produce 3,5-difluoro-4-iodoaniline in high yield. vanderbilt.edu Subsequent halogenation reactions can introduce other halogen atoms, though controlling the regioselectivity can be challenging. vanderbilt.edu An alternative approach to pentahalobenzenes involves the regioselective lithiation of 1,3-difluoro-4,6-dihalobenzenes followed by iodination, which can provide the desired products in excellent yields. vanderbilt.edu

PrecursorCAS NumberMolecular FormulaMolecular Weight
2,4-Difluoro-1-iodobenzene2265-93-2C6H3F2I239.989
1,3-Difluorobenzene372-18-9C6H4F2114.09
2,4-Difluoroaniline367-25-9C6H5F2N129.11

Synthesis of 4-Iodophenol Derivatives

4-Iodophenol is the other crucial precursor for the synthesis of the target molecule. A common method for its preparation involves the diazotization of 4-aminophenol, followed by a substitution reaction. chemicalbook.comwikipedia.org Another synthetic route involves the reaction of salicylic acid with iodine, followed by decarboxylation. wikipedia.org Greener synthetic approaches have also been developed, such as the iodination of phenols using a mild and non-toxic reagent system. Efficient methods for the synthesis of sterically hindered 3-alkyl- and 3-aryl-4-iodophenols have been developed, which involve a two-step process of diiodination followed by selective monodeiodination.

CompoundCAS NumberMolecular FormulaMolecular Weight
4-Iodophenol540-38-5C6H5IO220.01
4-Aminophenol123-30-8C6H7NO109.13

Advanced Coupling Reactions in the Construction of this compound Scaffolds

The final step in the synthesis of this compound involves the formation of a carbon-oxygen bond to link the two precursor fragments. Several advanced coupling reactions are employed for this purpose.

Ullmann-type Coupling Reactions

The Ullmann condensation is a classic method for forming aryl-aryl or aryl-ether bonds. organic-chemistry.orgacs.org The "Ullmann-type" reaction specifically refers to the copper-catalyzed nucleophilic aromatic substitution between a nucleophile, such as a phenoxide, and an aryl halide. organic-chemistry.orgunito.it This reaction is a powerful tool for the synthesis of diaryl ethers and has seen a resurgence in interest due to the development of milder reaction conditions and a better understanding of the reaction mechanism. unito.itmdpi.com The synthesis of diaryl ethers via Ullmann condensation often requires a copper catalyst and a base, and the reaction conditions can be tailored to accommodate a variety of functional groups. researchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies for Carbon-Oxygen Linkages

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds, has been extended to the formation of C-O bonds for the synthesis of aryl ethers. nih.gov These reactions typically employ a palladium catalyst in combination with a specialized phosphine ligand. nih.gov The choice of ligand is crucial for the success of the reaction and can influence the reaction's efficiency and substrate scope. nih.govacs.org Weak bases such as potassium phosphate are often used to tolerate sensitive functional groups. While challenging, methods for the intermolecular C-O bond formation between alcohols and even electron-rich aryl halides have been developed using new generations of ligands. nih.gov

Knoevenagel Condensation in Related Aryl Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.orgsigmaaldrich.com While not directly used to form the C-O bond in the target molecule, this reaction is important in the synthesis of related aryl systems and can be used to introduce further complexity into the molecular scaffold. wikipedia.orgacs.orgnih.gov The reaction is typically catalyzed by a weak base and can be used with a variety of aldehydes, ketones, and active methylene compounds. wikipedia.orgsigmaaldrich.com Modifications of the Knoevenagel condensation, such as the Doebner modification, allow for condensation followed by decarboxylation. wikipedia.org The Knoevenagel condensation has been employed in the synthesis of various heterocyclic and polycyclic aromatic compounds. acs.orgnih.govresearchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques for Substituted Derivatives

The creation of stereocenters, particularly axial chirality in diaryl ethers, necessitates specialized synthetic strategies. Once a racemic or diastereomeric mixture is obtained, chromatographic methods are employed to isolate the individual stereoisomers.

Enantioselective Synthetic Routes

The atroposelective synthesis of axially chiral diaryl ethers, a class of compounds to which substituted derivatives of this compound can belong, has been a subject of significant research. These routes often rely on the use of chiral catalysts to control the spatial arrangement of substituents around the C-O-C bond axis.

One prominent method involves the N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification of prochiral dialdehydes. This desymmetrization strategy has proven effective in producing a variety of axially chiral diaryl ethers with high yields and excellent enantioselectivities. nih.govchemrxiv.org Mechanistic studies suggest that matched kinetic resolutions play a crucial role, where the minor enantiomer is removed through over-functionalization, thereby enhancing the enantiomeric excess of the desired product. nih.gov This methodology has demonstrated broad substrate scope, including those with halogen substituents, and is applicable to late-stage functionalization. nih.gov

Table 1: Examples of NHC-Catalyzed Atroposelective Synthesis of Axially Chiral Diaryl Ethers

EntryDiaryl Ether ProductCatalystYield (%)Enantiomeric Excess (ee %)
1Axially Chiral Diaryl Ether DerivativeChiral NHC7096
2Olefin-Substituted Diaryl EtherChiral NHC6196
3Reduced Aldehyde Diaryl EtherChiral NHC7596

This table presents representative data from studies on analogous axially chiral diaryl ethers to illustrate the efficacy of the NHC-catalyzed method. nih.gov

Another approach to enantioselective synthesis involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) mediated monoselective C-F activation with a chiral sulfide as the Lewis base. This method yields diastereomeric sulfonium salts with good diastereomeric ratios. nih.gov Subsequent nucleophilic substitution reactions can proceed with high stereospecificity, leading to enantioenriched products. nih.gov

Chromatographic Separation of Enantiomers

For racemic mixtures of chiral derivatives of this compound, chromatographic resolution is the primary method for obtaining enantiomerically pure compounds. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for this purpose, typically employing chiral stationary phases (CSPs).

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including those with aromatic and halogenated structures. researchgate.netchiraltech.comscispace.comspringernature.com The separation mechanism on these phases involves a combination of interactions, including π-π interactions, hydrogen bonding, and dipole-dipole interactions, which lead to differential retention of the enantiomers. researchgate.net The choice of the mobile phase, particularly the nature and concentration of alcohol modifiers, significantly affects the separation. researchgate.net

For instance, in the separation of analogous chiral compounds, columns like Chiralpak® IA (amylose-based) and Chiralcel® OD-RH (cellulose-based) have been successfully employed. researchgate.net The optimization of the mobile phase composition, such as the ratio of hexane to isopropanol, is crucial for achieving good resolution and reasonable analysis times. researchgate.net

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. nih.govchromatographyonline.comresearchgate.net SFC utilizes supercritical carbon dioxide as the main mobile phase component, often with an alcohol modifier. The principles of chiral recognition on CSPs are similar to those in HPLC, but the different properties of the supercritical fluid mobile phase can lead to different selectivity and resolution. nih.govchromatographyonline.com Studies comparing HPLC and SFC for chiral separations on the same CSP have shown that SFC can offer superior resolution in some cases. nih.gov

Table 2: General Conditions for Chiral Chromatographic Separation of Aromatic Compounds

TechniqueChiral Stationary Phase (CSP)Typical Mobile PhaseKey Optimization Parameters
HPLCPolysaccharide-based (e.g., Chiralpak®, Chiralcel®)Hexane/Alcohol (e.g., Isopropanol, Ethanol)Alcohol type and concentration, flow rate
SFCPolysaccharide-based (e.g., Chiralpak®, Chiralcel®)CO₂/Alcohol (e.g., Methanol, Ethanol)Modifier type and percentage, back pressure, temperature

This table provides a general overview of typical conditions used for the chiral separation of aromatic compounds, which would be the starting point for developing a method for derivatives of this compound.

Spectroscopic Characterization and Elucidation of 2,4 Difluoro 1 4 Iodophenoxy Benzene

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide complementary information about the molecular vibrations, governed by different selection rules. FT-IR measures the absorption of infrared radiation, which is active for vibrations that cause a change in the molecular dipole moment. FT-Raman measures the inelastic scattering of laser radiation, which is active for vibrations that cause a change in the molecule's polarizability.

The FT-IR spectrum of 2,4-Difluoro-1-(4-iodophenoxy)-benzene is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: two substituted benzene rings and a diaryl ether linkage. The aromatic C-H stretching vibrations are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) vscht.cz. The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically produce a series of bands in the 1600-1400 cm⁻¹ region vscht.cz.

A prominent feature in the spectrum would be the strong absorption bands corresponding to the C-F stretching modes, which are generally found in the 1300-1100 cm⁻¹ range. The asymmetric C-O-C stretching of the aryl ether group is expected to produce a strong, characteristic band between 1300 cm⁻¹ and 1200 cm⁻¹ spectroscopyonline.com. The substitution patterns on the benzene rings give rise to diagnostic C-H out-of-plane bending vibrations in the "fingerprint region" (below 1000 cm⁻¹) libretexts.org. The 2,4-difluorophenoxy ring, being a 1,2,4-trisubstituted system, is expected to show absorption bands in the 830-780 cm⁻¹ range openstax.org. The 4-iodophenoxy ring, a 1,4-disubstituted system, should exhibit a strong C-H wag between 860 and 790 cm⁻¹ spectroscopyonline.com.

The FT-Raman spectrum provides complementary data to the FT-IR spectrum. Vibrations involving symmetric bonds and heavier atoms often produce more intense Raman signals. The aromatic ring C=C stretching vibrations, typically seen around 1600 cm⁻¹, are expected to be strong in the Raman spectrum. While the C-F stretching vibrations are also Raman active, they are often more prominent in the IR spectrum. A key advantage of FT-Raman is its ability to detect low-frequency vibrations. The C-I stretching vibration, which is expected to occur at a low wavenumber (below 600 cm⁻¹) due to the large mass of the iodine atom, should be more readily observable in the FT-Raman spectrum compared to the FT-IR spectrum spectroscopyonline.com. Symmetrical vibrations, such as the ring breathing mode of the 1,4-disubstituted iodophenyl ring, typically give rise to a strong Raman signal.

The combined analysis of FT-IR and FT-Raman spectra allows for a comprehensive assignment of the vibrational modes of this compound. The presence of both aromatic C-H stretching above 3000 cm⁻¹ and multiple C=C stretching bands between 1400 and 1600 cm⁻¹ confirms the aromatic nature of the compound. The strong C-F and C-O-C stretching bands are definitive indicators of the fluoro substituents and the ether linkage, respectively. The specific positions of the C-H out-of-plane bending bands are highly diagnostic of the 1,2,4- and 1,4-substitution patterns on the two aromatic rings spectroscopyonline.comresearchgate.net. The low-frequency C-I stretching mode, primarily observed in the Raman spectrum, confirms the presence of the iodo substituent.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H Stretch3100 - 3000Medium-WeakMedium
Aromatic C=C Stretch1600 - 1450Medium-StrongStrong
Asymmetric C-O-C Stretch1300 - 1200StrongMedium
C-F Stretch1300 - 1100StrongWeak
C-H Out-of-Plane Bend (1,4-disubstituted)860 - 790StrongWeak
C-H Out-of-Plane Bend (1,2,4-trisubstituted)830 - 780StrongWeak
C-I Stretch< 600Weak/ObscuredMedium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds by mapping the carbon and hydrogen frameworks. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide a wealth of information about the electronic environment and connectivity of atoms.

The ¹H NMR spectrum of this compound is expected to show signals exclusively in the aromatic region, typically between 6.5 and 8.0 ppm libretexts.org. The molecule has seven distinct protons, which will give rise to a complex set of signals.

4-Iodophenoxy Ring Protons: The two pairs of protons on this ring are chemically equivalent due to symmetry. They form an AA'BB' spin system, which often simplifies to appear as two doublets stackexchange.com. The protons ortho to the ether oxygen (H-A) are expected to be at a different chemical shift than the protons ortho to the iodine atom (H-B), with each signal integrating to 2H.

2,4-Difluorophenoxy Ring Protons: This ring contains three non-equivalent protons (H-C, H-D, H-E). Their signals will be more complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Each proton signal is expected to be a complex multiplet, likely a doublet of doublet of doublets (ddd) or a similar higher-order pattern, reflecting coupling to adjacent protons and the fluorine atoms at the C2 and C4 positions.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H ortho to -O- (Iodo-ring)6.8 - 7.2Doublet (d)2H
H ortho to -I- (Iodo-ring)7.6 - 7.9Doublet (d)2H
H-3/H-5/H-6 (Difluoro-ring)6.9 - 7.5Complex Multiplets (m)3H (total)

Key features of the predicted spectrum include:

Carbons bonded to Fluorine (C-2, C-4): These carbons will appear as doublets due to one-bond coupling with ¹⁹F (¹J_CF). This coupling is typically very large, often exceeding 240 Hz magritek.comresearchgate.net. These carbons are also shifted significantly downfield.

Other Carbons in the Difluoro-Ring: The other carbons in this ring will exhibit smaller two-bond (²J_CF) and three-bond (³J_CF) couplings to the fluorine atoms magritek.com.

Carbon bonded to Iodine (C-4'): This carbon is expected to be shifted significantly upfield (to a lower ppm value) compared to a non-substituted carbon. This is a well-documented phenomenon known as the "heavy atom effect" nih.govresearchgate.net.

Carbons bonded to Oxygen (C-1, C-1'): These carbons, being part of the ether linkage, will be shifted downfield relative to other aromatic carbons.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Coupling Constant (J, Hz)
C-2, C-4 (C-F)155 - 165¹J_CF ≈ 240 - 260
C-1, C-1' (C-O)150 - 160---
Other Aromatic C-H / C-C110 - 140²_J_CF, ³_J_CF ≈ 3 - 25
C-4' (C-I)85 - 95---

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR spectroscopy is a powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals corresponding to the two chemically non-equivalent fluorine atoms on the benzene ring. The chemical shifts (δ) are influenced by the electronic environment, including the electron-donating ether oxygen and the electron-withdrawing nature of the fluorine atoms themselves. nih.govresearchgate.net

The fluorine atom at position 2 (F-2), being ortho to the phenoxy group, would experience a different electronic environment compared to the fluorine atom at position 4 (F-4), which is para to the phenoxy group. Aromatic fluorine chemical shifts typically appear in a range of +80 to +170 ppm relative to CFCl₃. ucsb.eduslideshare.net

In addition to chemical shifts, spin-spin coupling provides valuable structural information. wikipedia.org We would expect to observe:

Homo-nuclear coupling (¹⁹F-¹⁹F): A coupling interaction between F-2 and F-4.

Hetero-nuclear coupling (¹⁹F-¹H): Coupling between the fluorine atoms and the adjacent protons on the same aromatic ring. For instance, F-2 would couple to H-3 and H-5, while F-4 would couple to H-3 and H-5, with different coupling constants (J-values).

The expected ¹⁹F NMR data, based on analogous structures, is summarized in the table below.

Table 1: Predicted ¹⁹F NMR Data for this compound

Atom Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F-2 -110 to -130 ddd (doublet of doublet of doublets) ³J(F2-H3), ⁴J(F2-F4), ⁵J(F2-H5)

Note: Chemical shifts are referenced to CFCl₃. The exact values can vary depending on the solvent and experimental conditions.

Multidimensional NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to identify the protons on each aromatic ring. For the 2,4-difluorophenyl ring, cross-peaks would be observed between H-3, H-5, and H-6. For the 4-iodophenyl ring, the characteristic AA'BB' system would show a cross-peak between the protons ortho to the iodine (H-2', H-6') and the protons meta to the iodine (H-3', H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduyoutube.com The key correlation for confirming the diaryl ether linkage would be a cross-peak between the protons on one ring (e.g., H-2', H-6' on the iodophenyl ring) and the ether-linked carbon on the other ring (C-1 on the difluorophenyl ring), and vice-versa.

Table 2: Expected 2D NMR Correlations for Structural Confirmation

Experiment Key Expected Correlations Information Gained
COSY H-3 ↔ H-5; H-2' ↔ H-3'; H-5' ↔ H-6' Establishes proton connectivity within each aromatic ring.
HSQC H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6; H-2'/6' ↔ C-2'/6'; H-3'/5' ↔ C-3'/5' Assigns protonated carbons.

| HMBC | H-2'/6' ↔ C-4'; H-2'/6' ↔ C-1; H-3/5 ↔ C-1 | Confirms the ether linkage between the two aromatic rings. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering structural insights through fragmentation analysis. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental composition, distinguishing it from other molecules that may have the same nominal mass. For this compound, the molecular formula is C₁₂H₇F₂IO. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or [M+H]⁺) with the theoretically calculated value.

Table 3: Calculated Exact Mass for this compound

Molecular Formula Ion Calculated Exact Mass (m/z)

An experimental HRMS value within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass would provide strong evidence for the proposed elemental formula.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. libretexts.orglibretexts.org The fragmentation of this compound would be expected to proceed through several key pathways, primarily involving the cleavage of the ether bond and the loss of halogen atoms.

Key predicted fragmentation pathways include:

Cleavage of the C-O ether bond: This is a common fragmentation for diaryl ethers and would result in ions corresponding to the two aromatic portions of the molecule.

Loss of the iodine atom: Due to the relative weakness of the C-I bond, loss of an iodine radical is a highly probable event.

Fragmentation of the aromatic rings: Further fragmentation can occur, such as the loss of CO or small hydrocarbon fragments. docbrown.infoyoutube.com

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z (approx.) Proposed Fragment Ion Corresponding Neutral Loss
332 [C₁₂H₇F₂IO]⁺ - (Molecular Ion)
205 [C₁₂H₇F₂O]⁺ I•
203 [C₆H₄I]⁺ •C₆H₃F₂O
129 [C₆H₃F₂O]⁺ •C₆H₄I
113 [C₆H₃F₂]⁺ •C₆H₄IO

The presence of these characteristic fragments in the mass spectrum would serve as strong corroborating evidence for the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule, typically π → π* transitions in conjugated systems. shimadzu.com The spectrum of this compound is expected to be dominated by the absorption of its two aromatic rings.

Compared to unsubstituted benzene, which has a characteristic absorption peak around 255 nm, the substituents on the rings (F, I, -O-) will act as auxochromes. shimadzu.com These groups can modify the electronic transitions, typically causing a bathochromic shift (a shift to longer wavelengths) and potentially altering the absorption intensity. The extended, albeit non-planar, conjugation across the ether linkage will also influence the absorption profile.

Analysis of Absorption and Emission Spectra

The absorption spectrum is a plot of absorbance versus wavelength. For this compound, distinct absorption bands corresponding to the π → π* transitions of the substituted phenyl rings are anticipated. The exact position of the absorption maximum (λ_max) will depend on the solvent polarity.

The emission (fluorescence) spectrum is recorded by exciting the molecule at a specific wavelength and measuring the light it emits at longer wavelengths. Many aromatic compounds are fluorescent. The emission spectrum is often a mirror image of the absorption band corresponding to the lowest energy transition. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. researchgate.net

Table 5: Predicted Spectroscopic Data for this compound

Spectroscopic Data Predicted Wavelength Range (nm) Associated Transition
Absorption Maximum (λ_max) 260 - 290 π → π*

Analysis of these spectra provides insights into the electronic structure of the molecule and confirms the presence of the conjugated aromatic system.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases and the scientific literature was conducted to obtain single-crystal X-ray diffraction data for this compound. However, at present, the specific crystal structure of this compound has not been reported in the public domain. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and precise atomic coordinates are not available.

While direct experimental data for the title compound is absent, valuable insights into its likely solid-state conformation and intermolecular interactions can be inferred from the crystal structures of closely related derivatives. For instance, studies on N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide have revealed intricate networks of hydrogen bonding and π–π stacking interactions that dictate the crystal packing. iucr.org It is plausible that this compound would also exhibit significant intermolecular forces, including halogen bonding involving the iodine atom and dipole-dipole interactions arising from the polarized C-F and C-O-C bonds.

Future crystallographic studies on this compound are essential to definitively establish its solid-state architecture and to provide a basis for structure-property relationship studies.

Data Tables

As no experimental X-ray crystallographic data for this compound is currently available, a data table of its crystallographic parameters cannot be provided.

Derivatives and Advanced Applications of 2,4 Difluoro 1 4 Iodophenoxy Benzene Scaffolds

Synthesis of Complex Poly-Substituted Aromatic Ethers

The structure of 2,4-Difluoro-1-(4-iodophenoxy)-benzene is foundational for constructing more elaborate poly-substituted aromatic ethers. The inherent reactivity of its functional groups allows for the introduction of additional substituents through various synthetic strategies.

The primary method for creating the initial diaryl ether linkage involves nucleophilic aromatic substitution, where a phenoxide reacts with an activated aryl halide. The fluorine atoms on one ring of the scaffold are electron-withdrawing, which activates the ring toward further nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective replacement of one or both fluorine atoms by other nucleophiles, including additional aryloxy groups, to yield complex, multi-aromatic ether structures.

Furthermore, the iodine atom on the second phenyl ring can be leveraged to introduce a wide array of substituents. It serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This pathway allows for the attachment of alkyl, alkenyl, alkynyl, or other aryl groups, significantly increasing the molecular complexity and creating highly functionalized, poly-substituted aromatic ether systems. The synthesis of structurally unique and highly functionalized aryl ethers often proceeds under mild conditions and is compatible with a variety of substituted phenols. beilstein-journals.org

Role as a Building Block in Organic Synthesis

The utility of this compound as a building block stems from the orthogonal reactivity of its iodo and fluoro substituents. This allows for a programmed, stepwise approach to synthesizing complex molecules.

Cross-Coupling Reactions at the C-I Bond: The carbon-iodine bond is a well-established reactive site for numerous palladium-catalyzed cross-coupling reactions. These include:

Sonogashira Coupling: Reaction with terminal alkynes to introduce acetylenic moieties. This method has been used to link difluorobenzene units to other molecular components, such as in the synthesis of molecular gyroscopes. ucla.edu

Negishi Coupling: Reaction with organozinc reagents, which can be used to form C-C bonds with various substituted aryl groups. researchgate.net

Stille Coupling: Reaction with organostannanes to create highly substituted and functionalized products under mild and neutral conditions. researchgate.net

These coupling reactions are highly efficient and tolerate a wide range of functional groups, making the iodo-position of the scaffold an ideal point for diversification.

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bonds: The two fluorine atoms are positioned ortho and para to the ether linkage. Their strong electron-withdrawing nature, combined with that of the ether oxygen, significantly activates the benzene ring for SNAr. This allows for the displacement of the fluorine atoms by a variety of nucleophiles, such as phenols, amines, and thiols. This reactivity is a cornerstone of poly(aryl ether) synthesis and provides a direct route to introduce further complexity onto the difluoro-substituted ring. magtechjournal.com The unique combination of fluorine and iodine atoms provides both stability and high reactivity, making it a preferred choice for researchers aiming to create novel compounds. chemimpex.com

Applications in Polymer Chemistry (e.g., as a Monomer in Copolymerization)

In polymer science, this compound and its derivatives are valuable as functional monomers for creating high-performance polymers with tailored properties.

The difluorophenyl group is a key component in the synthesis of poly(aryl ether ketone)s (PAEKs) and related polymers through nucleophilic aromatic substitution polycondensation. magtechjournal.com In this process, a difluoro-monomer is reacted with a bisphenol monomer in the presence of a base. The fluorine atoms are displaced to form the repeating ether linkages of the polymer backbone. By using a functionalized monomer like this compound, specific properties can be engineered into the resulting polymer. The bulky, iodine-containing side group disrupts chain packing, which typically leads to amorphous polymers with enhanced solubility in common organic solvents. magtechjournal.com

The iodine atom also serves as a reactive site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of functional groups. Alternatively, the iodine can be converted into a polymerizable group (e.g., a vinyl or acrylate) to allow the entire molecule to act as a monomer in radical copolymerization with other monomers, such as styrene. chemrxiv.orgchemrxiv.org The incorporation of such fluorinated and functionalized monomers can significantly alter the properties of the final copolymer.

Table 1: Properties of Polymers Derived from Related Difluoro-Aromatic Monomers

Polymer Type Monomers Tg (°C) Thermal Stability (5% Weight Loss, N₂) Key Properties
Poly(aryl ether ketone) magtechjournal.com (4-fluoro)phenylhydroquinone, 4,4'-Difluorobenzophenone 151 >527°C Amorphous, good solubility, high tensile strength (98.3 MPa)
Poly(aryl ether ketone) magtechjournal.com (3,4-bifluoro)phenylhydroquinone, 4,4'-Difluorobenzophenone 159 >587°C Amorphous, good solubility, high Young's modulus (3.06 GPa)

This table presents data for polymers made from structurally analogous difluoro-monomers to illustrate the expected properties.

Functionalization for Material Science Research (e.g., optical materials)

The functionalization of the this compound scaffold is a promising avenue for the development of advanced materials, particularly those with specific optical properties. The incorporation of fluorine atoms into organic molecules is known to modify electronic properties, enhance thermal stability, and influence intermolecular interactions.

This scaffold can serve as a precursor for synthesizing fluorescent dyes. For example, the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core, a well-known class of fluorescent probes, can be modified through nucleophilic substitution reactions on an aromatic ring. nih.govnih.gov The difluorophenyl moiety of the scaffold could be incorporated into such systems to tune their absorption and emission spectra.

Furthermore, the molecule's rigid, multi-ring structure makes it a candidate for creating liquid crystals or other ordered materials. The ability to introduce diverse substituents via the iodo- and fluoro- groups allows for precise control over molecular shape and polarity, which are critical factors in designing materials with specific phase behaviors. In another advanced application, difluorobenzene derivatives have been used as the central, polar rotator unit in the construction of molecular gyroscopes through Sonogashira coupling, highlighting their utility in molecular machinery. ucla.edu Copolymers made from complex difluoro monomers, such as those derived from 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole, are often completely amorphous, which leads to excellent optical transparency. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4,4'-Difluorobenzophenone
Poly(aryl ether ketone)s (PAEKs)
Styrene
4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY)

No Information Found for "this compound"

Following a comprehensive search of scientific databases and chemical literature, no specific information was found for the chemical compound "this compound." This includes a lack of a registered CAS number, and an absence of published data regarding its synthesis, physical and chemical properties, spectroscopic data, or specific applications.

While general synthetic methods for the preparation of diaryl ethers—the class of compounds to which "this compound" belongs—are well-documented, no literature specifically describes the synthesis or characterization of this particular molecule. General methods for forming diaryl ether linkages include reactions such as the Ullmann condensation, which typically involves the copper-catalyzed reaction of a phenol with an aryl halide. Other modern cross-coupling strategies also exist for the synthesis of such compounds.

Due to the absence of any specific research or data on "this compound," it is not possible to provide the requested detailed article focusing on its chemical properties, synthesis, applications, or to elaborate on future research directions. The compound does not appear to be a commercially available reagent or a subject of academic or industrial research that is publicly documented. Therefore, the subsequent sections of the requested article outline cannot be addressed.

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of 2,4-Difluoro-1-(4-iodophenoxy)-benzene?

  • Methodology : Synthesis optimization requires precise control of reaction conditions. For analogous compounds, pH (4–6) and solvent selection (e.g., absolute ethanol) are critical for yield and purity . Reflux duration (e.g., 4 hours) and catalysts (e.g., glacial acetic acid) also influence reaction efficiency . Post-reaction steps like reduced-pressure distillation and solvent extraction (e.g., benzene) ensure product isolation .

Q. What purification techniques are recommended for isolating this compound?

  • Methodology : After synthesis, solvent evaporation under reduced pressure removes volatile impurities . Steam distillation or column chromatography (using silica gel) can further purify halogenated aromatic compounds. For structurally similar molecules, extraction with non-polar solvents (e.g., benzene) and recrystallization improve crystallinity .

Q. How can NMR spectroscopy validate the structure of this compound?

  • Methodology : ¹H and ¹³C NMR are essential for confirming substituent positions. For fluoro- and iodo-substituted aromatics, splitting patterns (e.g., doublets from adjacent fluorine atoms) and chemical shifts (e.g., ¹H NMR: δ 7.2–8.0 ppm for aromatic protons) help identify regiochemistry . Coupling constants (e.g., 3JFH^3J_{F-H}) distinguish ortho/para fluorine substitution .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Halogenated aromatics may release toxic fumes upon decomposition; work in a fume hood. Waste should be segregated and disposed via certified chemical waste services .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel derivatives of this compound?

  • Methodology : AI-driven tools (e.g., Reaxys, Pistachio) identify feasible routes by deconstructing the target into precursors like 2,4-difluoroaniline and 4-iodophenol. Focus on one-step reactions (e.g., Ullmann coupling for aryl ether formation) to streamline synthesis .

Q. What multi-component reaction strategies can functionalize the iodophenoxy group?

  • Methodology : The iodine substituent is amenable to cross-coupling (e.g., Suzuki-Miyaura with boronic acids). For example, coupling with arylboronic acids under Pd catalysis introduces diverse aryl groups at the para position . Reaction conditions (e.g., solvent: DMF, base: K2_2CO3_3) must balance reactivity and selectivity .

Q. How should researchers resolve contradictions in reported bioactivity data for halogenated aromatics?

  • Methodology : Apply iterative triangulation:

  • Compare assay conditions (e.g., cell lines, concentration ranges).
  • Validate results via orthogonal methods (e.g., in vitro vs. in silico docking).
  • Replicate experiments with standardized protocols to isolate variables .

Q. What strategies enhance the stability of this compound under varying pH and temperature?

  • Methodology : Conduct accelerated stability studies:

  • Expose the compound to buffers (pH 3–9) at 40–60°C for 1–4 weeks.
  • Monitor degradation via HPLC and identify byproducts (e.g., dehalogenation products) using LC-MS .

Q. How can computational tools predict physicochemical properties of derivatives?

  • Methodology : Use QSPR/neural network models (e.g., CC-DPS) to predict logP, solubility, and reactivity. Input InChI keys (e.g., InChI=1S/C14H10F2O2/c15-14...) to generate property profiles and optimize substituents for target applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.